Fluorure de néodyme

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neodymium fluoride is an inorganic compound with the chemical formula NdF₃. It is a vibrant pink or violet solid that is highly insoluble in water. Neodymium fluoride is primarily used in the production of neodymium-based alloys and in various scientific and industrial applications due to its unique properties .

Applications De Recherche Scientifique

Neodymium fluoride has a wide range of applications in scientific research and industry:

Magnetic Materials: It is used in the production of neodymium-based magnetic materials, which are essential for various high-tech applications.

Optical Materials: Neodymium fluoride is used in the manufacture of fluoride glasses, which have applications in optics and photonics.

Catalysis: Due to its high Lewis acidity, neodymium fluoride is used as a catalyst in various chemical reactions.

Nanotechnology: Neodymium fluoride nanoparticles have unique properties that make them useful in nanotechnology and materials science.

Mécanisme D'action

Target of Action

Neodymium fluoride (NdF3) is an inorganic compound that primarily interacts with various enzymes and proteins within the cell . It is known to activate G proteins in eukaryotic cells, a process that requires trace amounts of Al3+ or Be2+ ions .

Mode of Action

Neodymium fluoride’s mode of action is largely based on its ability to form complexes with proteins and enzymes, thereby influencing their function . For instance, it can mimic the chemical structure of a phosphate, affecting the activity of phosphoryl transfer enzymes, such as GTPases, ATPases, and phosphohydrolyases . This interaction can fundamentally alter energy metabolism and signal transduction within cells .

Biochemical Pathways

Neodymium fluoride’s interaction with G proteins and phosphoryl transfer enzymes can affect various biochemical pathways. It can influence energy metabolism by interacting with ATPases and GTPases, enzymes crucial for energy production . Additionally, it can affect signal transduction pathways by interacting with G proteins, which play a key role in transmitting signals from a variety of stimuli outside a cell to its interior .

Pharmacokinetics

It’s known that neodymium fluoride is highly insoluble in water , which may limit its bioavailability

Result of Action

The result of neodymium fluoride’s action can vary depending on the specific biochemical pathway it affects. For instance, its interaction with G proteins can lead to changes in cell signaling, potentially influencing a variety of cellular processes . Its ability to affect phosphoryl transfer enzymes can alter energy metabolism within the cell .

Action Environment

The action of neodymium fluoride can be influenced by various environmental factors. For example, the presence of other ions, such as Al3+ or Be2+, can enhance its ability to activate G proteins . Additionally, the pH and the amount of F- and Al3+ in the solution can affect the exact structure and concentration of AlF complexes

Analyse Biochimique

Biochemical Properties

Neodymium fluoride is known to interact with various biomoleculesIt is known that neodymium fluoride is highly insoluble in water , which suggests that it may interact with biomolecules in a unique manner compared to more soluble compounds.

Cellular Effects

It is known that neodymium fluoride is often an intermediate product in the extraction of neodymium from ores

Molecular Mechanism

It is known that neodymium fluoride can be reduced to the solid metal chemically or by fused-salt electrolysis . This suggests that it may interact with biomolecules in a way that influences gene expression, enzyme activity, and other molecular processes.

Temporal Effects in Laboratory Settings

It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may have some long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may have some impact on biological systems at high doses.

Metabolic Pathways

It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may interact with certain enzymes or cofactors.

Transport and Distribution

It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may interact with certain transporters or binding proteins.

Subcellular Localization

It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may be directed to specific compartments or organelles within the cell.

Méthodes De Préparation

Neodymium fluoride can be synthesized through several methods:

Reaction with Hydrofluoric Acid: One common method involves reacting neodymium nitrate with hydrofluoric acid, resulting in the precipitation of neodymium fluoride as a hydrate: [ \text{Nd(NO₃)₃ (aq) + 3 HF → NdF₃ • ½H₂O + 3 HNO₃} ]

Reaction with Neodymium Oxide: Another method involves reacting neodymium oxide with hydrofluoric acid: [ \text{Nd₂O₃ + 6 HF → 2 NdF₃ + 3 H₂O} ]

Shock Compression: Neodymium fluoride can also be obtained by shock compression of neodymium(III) fluoride and neodymium at high temperatures and pressures.

Analyse Des Réactions Chimiques

Neodymium fluoride undergoes various chemical reactions, including:

Reduction: Neodymium fluoride can be reduced to neodymium metal using calcium as a reducing agent: [ \text{2 NdF₃ + 3 Ca → 2 Nd + 3 CaF₂} ]

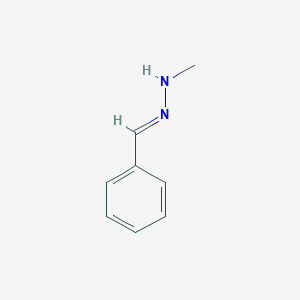

Formation of Complexes: Neodymium fluoride can form complexes with other compounds, such as hydrazine.

Comparaison Avec Des Composés Similaires

Neodymium fluoride can be compared with other lanthanide fluorides, such as:

Lanthanum Fluoride (LaF₃): Similar to neodymium fluoride, lanthanum fluoride is used in optical materials and as a catalyst.

Cerium Fluoride (CeF₃): Cerium fluoride is used in similar applications, but neodymium fluoride’s higher Lewis acidity makes it a more effective catalyst in certain reactions.

Praseodymium Fluoride (PrF₃): Praseodymium fluoride shares many applications with neodymium fluoride, but neodymium fluoride’s unique magnetic properties make it more suitable for use in high-performance magnets.

Propriétés

Numéro CAS |

13709-42-7 |

|---|---|

Formule moléculaire |

F3Nd |

Poids moléculaire |

201.24 g/mol |

Nom IUPAC |

neodymium(3+);trifluoride |

InChI |

InChI=1S/3FH.Nd/h3*1H;/q;;;+3/p-3 |

Clé InChI |

XRADHEAKQRNYQQ-UHFFFAOYSA-K |

SMILES |

F[Nd](F)F |

SMILES canonique |

[F-].[F-].[F-].[Nd+3] |

Key on ui other cas no. |

13709-42-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)